Benzyl-(4-chloro-benzyl)-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJKKSSMEUWPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13541-00-9 | |
| Record name | 13541-00-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of Benzyl 4 Chloro Benzyl Amine
Catalytic Approaches for Benzyl-(4-chloro-benzyl)-amine Synthesis
The formation of the C-N bond in this compound can be achieved through several catalytic strategies. These methods offer alternatives to classical nucleophilic substitution, often providing better yields and milder reaction conditions.
Reductive Amination Strategies and Catalysts
Reductive amination is a highly versatile method for synthesizing amines. For this compound, this typically involves the reaction of 4-chlorobenzaldehyde (B46862) with benzylamine (B48309) to form an intermediate imine, which is then reduced in situ to the target secondary amine.
A direct synthesis route employs the reductive amination of 4-chlorobenzaldehyde with benzylamine using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This method can achieve moderate yields of 70–75%, though it requires careful pH control between 6 and 7. Another approach involves the reaction of aromatic aldehydes with aqueous ammonia (B1221849) to form hydrobenzamide (B1588721) intermediates, which are then reduced with sodium borohydride (B1222165) (NaBH₄) to yield a mixture of primary and secondary benzylamines. ias.ac.in
Modern catalytic systems have been developed to improve the efficiency and sustainability of reductive amination. rsc.org For instance, heterogeneous catalysts like platinum-molybdenum supported on aluminum oxide (Pt–Mo/γ-Al₂O₃) have shown high performance in the reductive amination of carboxylic acids under mild hydrogen pressure. rsc.org Thiamine hydrochloride (Vitamin B₁) has also been successfully used as a green, recyclable, and metal-free catalyst for the one-pot reductive amination of various aldehydes and amines under solvent-free conditions. tandfonline.com
| Catalyst/Reagent System | Substrates | Conditions | Yield | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | 4-Chlorobenzaldehyde, Benzylamine | pH 6–7 | 70-75% | |
| Sodium Borohydride (NaBH₄) | Hydrobenzamide intermediate | Methanol (B129727), Room Temp. | 55-84% | ias.ac.in |
| Thiamine Hydrochloride | Aldehydes, Amines | Solvent-free, 60°C | High | tandfonline.com |
| Pt–Mo/γ-Al₂O₃ | Carboxylic Acids, Amines | H₂ atmosphere | High | rsc.org |
| Phenylsilane, Zinc Acetate | Carboxylic Acids, Amines | Toluene, Reflux | 59% | rsc.org |
Cross-Coupling Reactions for Amine Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the synthesis of aryl amines from aryl halides. organic-chemistry.org This methodology could be applied to the synthesis of this compound by coupling benzylamine with 4-chlorobenzyl halide. The development of specific ligands has enabled the amination of a wide range of aryl chlorides and bromides with primary and secondary amines. organic-chemistry.org
Copper-catalyzed C-N cross-coupling reactions, a modification of the Ullmann condensation, also provide a viable route. These reactions can couple (hetero)aryl halides with various amines. researchgate.net Recent advancements have demonstrated that such couplings can proceed under mild conditions, sometimes even in the absence of additional ligands, by using environmentally benign solvent systems like deep eutectic solvents. researchgate.net
Furthermore, nickel-catalyzed cross-coupling has emerged as a robust method for forming C(sp²)-C(sp³) bonds and can be adapted for amine synthesis. nih.gov Visible light/nickel dual catalysis, for example, allows for the aminoalkylation of aryl halides with high functional group tolerance, overcoming the common issue of catalyst inhibition by free amines. nih.gov The Suzuki-Miyaura cross-coupling has also been adapted for secondary amine synthesis by using Boc-protected secondary aminomethyltrifluoroborates as nucleophiles, which react with a wide variety of aryl chlorides. nih.gov
| Coupling Reaction | Catalyst System | Substrates | Key Features | Reference(s) |
| Buchwald-Hartwig Amination | Palladium / Ligand | Aryl Halides, Amines | Broad substrate scope, including aryl chlorides. | organic-chemistry.org |
| Ullmann-type Coupling | Copper(I) Iodide | (Hetero)aryl Halides, Amines | Can be ligand-free in deep eutectic solvents. | researchgate.net |
| Nickel/Photoredox Dual Catalysis | Nickel / 4CzIPN | Aryl Halides, α-Silylamines | Mild conditions, high functional group tolerance. | nih.gov |
| Suzuki-Miyaura Coupling | Palladium / Ligand | Aryl Chlorides, Aminomethyltrifluoroborates | Access to secondary amines using modified nucleophiles. | nih.gov |
Organocatalytic Methods in this compound Synthesis
Organocatalysis offers a metal-free alternative for amine synthesis, reducing the risk of heavy metal contamination in the final product. One indirect approach involves the oxidative coupling of benzylamines to form N-benzylidenebenzylamines (imines), which can then be reduced to the corresponding secondary amines. Salicylic (B10762653) acid derivatives have been shown to efficiently catalyze this oxidative coupling under an oxygen atmosphere. nih.govacs.org
N-Heterocyclic carbenes (NHCs) are another class of versatile organocatalysts. They have been employed for the benzylic sp³ C-H bond activation of N-benzylamines under metal-free conditions, leading to the formation of carbonyl derivatives or other functionalized products. researchgate.net While not a direct synthesis of this compound, this C-H functionalization strategy opens pathways to related structures or could be part of a multi-step synthesis. For example, NHCs can catalyze the oxidative amidation of aldehydes with amines, a process that could potentially be adapted for the synthesis of the target molecule. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to chemical synthesis aims to reduce waste, minimize energy consumption, and use more environmentally benign substances.
Solvent-Free and Aqueous-Phase Methodologies
A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. mostwiedzy.pl Several methodologies have been developed that align with this principle.
Solvent-Free Synthesis:
Mechanochemistry: Ball milling allows for reactions to occur in a solvent-free or nearly solvent-free environment. This technique has been successfully applied to the N-methylation of secondary amines and other reductive amination reactions, often resulting in rapid reaction times and high yields. mostwiedzy.plnih.gov
Neat Reactions: A catalyst- and solvent-free approach for the reductive amination of aldehydes with primary amines has been developed using pinacolborane (HBpin) as the reducing agent. This one-pot protocol operates efficiently at room temperature. rsc.org Michael-type additions of amines to electron-deficient alkenes can also proceed efficiently in a neat mixture without any catalyst. semanticscholar.org
Aqueous-Phase Synthesis:
Water is an ideal green solvent due to its non-toxicity, abundance, and non-flammability. Direct N-alkylation of primary amines with alkyl halides has been achieved in excellent yields using sodium bicarbonate in an aqueous medium at elevated temperatures. researchgate.net
Bicatalytic systems, such as commercial aluminum powder combined with rhodium or ruthenium on charcoal, can facilitate the formation of secondary and tertiary amines from primary and secondary amines, respectively, in completely aqueous media. researchgate.net
Sustainable Catalytic Systems
The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. Sustainable catalysts often involve earth-abundant metals or metal-free systems and are designed for high stability and recyclability.
Heterogeneous Catalysts: Zirconium-based catalysts like ZrO₂ and ZrO(OH)₂ have been used for efficient reductive amination, offering the advantages of being heterogeneous and easily separable from the reaction mixture. rsc.org A reusable heterogeneous Pt–Mo/γ-Al₂O₃ catalyst has also been developed for the reductive amination of carboxylic acids, demonstrating good functional group tolerance and reusability over multiple cycles. rsc.org
Non-Precious Metal Catalysts: To replace expensive and rare precious metals, researchers have developed catalysts based on more abundant elements. A single-crystal cobalt phosphide (B1233454) nanorod catalyst has shown high activity and air stability for the reductive amination of carbonyl compounds, outperforming many conventional non-precious metal catalysts. osaka-u.ac.jpeurekalert.org
Recyclable Organocatalysts: Organocatalysts can also be designed for sustainability. For instance, salicylic acid derivatives used for the oxidative coupling of benzylamines can be supported on silica (B1680970) gel, allowing the catalyst to be recovered and reused multiple times. nih.govacs.org Thiamine hydrochloride (Vitamin B₁) serves as an inexpensive, available, and recyclable green catalyst for reductive amination. tandfonline.com
Mechanistic Elucidation of Formation Pathways for this compound
The formation of this compound, an unsymmetrical secondary amine, is most commonly achieved through the nucleophilic substitution reaction between benzylamine and 4-chlorobenzyl chloride. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the benzylamine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically facilitated by a base to neutralize the hydrogen chloride formed and to deprotonate the resulting secondary ammonium (B1175870) salt, yielding the final product. The presence of the electron-withdrawing chloro group on one of the benzyl (B1604629) rings influences the reactivity of the electrophile and the properties of the final product.
Reaction Kinetics and Transition State Analysis
The reaction is proposed to proceed through a concerted SN2 mechanism. This is supported by studies on the solvolysis of substituted benzyl chlorides in liquid ammonia, which show little to no dependence of the reaction rate on ring substituents, consistent with an SN2 transition state where charge development on the benzylic carbon is minimal. researchgate.net The transition state for the reaction of benzylamine with 4-chlorobenzyl chloride is envisioned as a trigonal bipyramidal arrangement at the benzylic carbon being attacked. In this state, the nitrogen atom of the incoming benzylamine and the departing chloride ion are positioned at the axial positions, while the hydrogen atoms and the 4-chlorophenyl group occupy the equatorial positions.
Computational studies using Density Functional Theory (DFT) on similar SN2 reactions provide a more detailed picture of the transition state. wuxibiology.comsciforum.net These calculations help in determining the geometry, energy, and electronic structure of the transition state. For the reaction , the transition state would involve the partial formation of the C-N bond and the partial breaking of the C-Cl bond. The negative charge is distributed between the incoming nucleophile (nitrogen) and the leaving group (chlorine).
The electronic nature of the substituents on both the nucleophile and the electrophile plays a crucial role in the reaction kinetics. Hammett plots, which correlate reaction rates with substituent constants (σ), are a valuable tool for understanding these electronic effects. wikipedia.org For the reaction of substituted benzylamines with a given electrophile, a negative ρ (rho) value is typically observed, indicating that electron-donating groups on the benzylamine increase its nucleophilicity and thus accelerate the reaction. koreascience.kr Conversely, for the reaction of a given nucleophile with substituted benzyl chlorides, the effect of the substituent on the electrophile is more complex. An electron-withdrawing group like the chloro substituent at the para position of benzyl chloride makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack. However, it also destabilizes the developing positive charge on the benzylic carbon in a potential SN1-like transition state. The observed kinetics for similar reactions strongly favor the SN2 pathway. researchgate.net
A hypothetical reaction energy profile for the SN2 reaction between benzylamine and 4-chlorobenzyl chloride would show the reactants first forming a pre-reaction complex, followed by the transition state at the energy maximum, and finally the post-reaction complex leading to the products. The activation energy (Ea) for this reaction would be a key determinant of the reaction rate. While specific values for this reaction are not published, activation energies for the solvolysis of substituted benzyl chlorides in liquid ammonia have been reported to be in the range of 40.3 to 43.8 kJ mol⁻¹. researchgate.net
Table 1: Hypothetical Kinetic Parameters for the Formation of this compound
| Parameter | Description | Expected Trend/Value |
| Rate Law | The mathematical expression of the reaction rate. | Rate = k[Benzylamine][4-chlorobenzyl chloride] |
| Reaction Order | The relationship between the concentrations of species and the rate of a reaction. | Second-order overall (first-order in each reactant). |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Expected to be in a range similar to related SN2 reactions of benzyl halides. |
| Hammett ρ value (for substituted benzylamines) | Sensitivity of the reaction rate to electronic effects of substituents on the nucleophile. | Negative (ρ < 0), indicating acceleration by electron-donating groups. |
| Hammett ρ value (for substituted benzyl chlorides) | Sensitivity of the reaction rate to electronic effects of substituents on the electrophile. | Small and likely positive for an SN2 reaction, reflecting the dominance of bond-breaking in the transition state. |
This table is based on inferred data from analogous chemical systems and serves as a predictive model in the absence of direct experimental results for the specific reaction.
Stereochemical Considerations in Synthesis
The synthesis of this compound from achiral starting materials, benzylamine and 4-chlorobenzyl chloride, results in an achiral product. However, if a chiral center is introduced in either the nucleophile or the electrophile, or if a chiral catalyst is employed, the stereochemical outcome of the reaction becomes a critical aspect. The synthesis of enantiomerically pure or enriched secondary amines is of significant interest in medicinal chemistry and materials science.
If a chiral derivative of benzylamine, such as (R)- or (S)-α-methylbenzylamine, were used in place of benzylamine, the reaction with 4-chlorobenzyl chloride would lead to the formation of a chiral secondary amine with a defined stereochemistry. The SN2 mechanism proceeds with an inversion of configuration at the electrophilic carbon. However, in the case of the reaction between benzylamine and 4-chlorobenzyl chloride, the electrophilic carbon is not a stereocenter. The stereochemistry of the product would therefore be determined by the chirality of the starting amine.
The asymmetric synthesis of secondary amines, including those structurally related to this compound, can be achieved through various strategies:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or the electrophile to direct the stereochemical course of the reaction. After the key bond-forming step, the auxiliary is removed to yield the chiral product.
Chiral Catalysis: A chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, can be used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.gov For instance, the asymmetric synthesis of 1,2-diamines has been achieved through the catalytic aminolysis of meso-aziridines. rsc.org
Enzymatic Catalysis: Enzymes, such as imine reductases, can be used for the enantioselective synthesis of amines from prochiral imines. mdpi.com
While there are no specific reports on the enantioselective synthesis of this compound, the principles established in the synthesis of other chiral secondary amines are applicable. For example, a potential route to a chiral analog could involve the asymmetric reductive amination of 4-chlorobenzaldehyde with a chiral amine or the use of a chiral reducing agent.
Table 2: Potential Strategies for Stereoselective Synthesis of this compound Analogs
| Strategy | Description | Potential Outcome |
| Diastereoselective Alkylation | Reaction of a chiral amine (e.g., (R)-phenylethylamine) with 4-chlorobenzyl chloride. | Formation of a diastereomeric mixture of secondary amines, which could potentially be separated. |
| Asymmetric Reductive Amination | Reaction of 4-chlorobenzaldehyde with benzylamine in the presence of a chiral catalyst and a reducing agent. | Enantiomerically enriched this compound. |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic chiral amine with a chiral resolving agent, leaving the other enantiomer unreacted. | Resolution of a racemic mixture of a chiral analog of this compound. |
This table outlines hypothetical strategies for achieving stereocontrol in the synthesis of chiral analogs of the target compound, based on established methodologies in asymmetric synthesis.
Chemical Reactivity and Derivatization Studies of Benzyl 4 Chloro Benzyl Amine
Functional Group Transformations Involving the Amine Moiety
The secondary amine in Benzyl-(4-chloro-benzyl)-amine is a key site for functionalization, readily undergoing reactions such as N-alkylation, N-acylation, and oxidation. These transformations allow for the introduction of a wide range of substituents, leading to diverse molecular architectures.
N-Alkylation: The nitrogen atom in this compound can act as a nucleophile, reacting with various alkylating agents to form tertiary amines. For instance, reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base, would be expected to yield the corresponding N-alkylated products. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. While specific studies on this compound are not abundant, related reactions of N-substituted benzylamines with benzyl bromide in methanol (B129727) have been shown to follow a second-order kinetic path, consistent with an SN2-type mechanism. researchgate.net The presence of the electron-withdrawing chloro group on one of the benzyl rings may slightly decrease the nucleophilicity of the amine compared to dibenzylamine. Catalytic N-alkylation using alcohols as alkylating agents, often employing iridium or ruthenium complexes, represents a greener alternative to traditional methods. nih.govacs.org For example, the iridium-catalyzed N-alkylation of anilines with substituted benzyl alcohols has been reported to proceed with high efficiency. nih.gov
N-Acylation: Acylation of the secondary amine can be readily achieved using acylating agents like acyl chlorides or anhydrides. For example, reaction with acetyl chloride or benzoyl chloride would furnish the corresponding N-acyl derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen halide byproduct. tandfonline.com Iodine has also been reported to catalyze the N-acylation of amines under solvent-free conditions. rsc.org The resulting amides are generally stable compounds and can serve as intermediates for further synthetic transformations.
Oxidation: The secondary amine can be oxidized to form various products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of an imine, N-(4-chlorobenzyl)-1-phenylmethanimine. More vigorous oxidation can lead to cleavage of the C-N bonds. For instance, electrochemical oxidation of benzylamines has been shown to yield imines. rsc.org
Reactions at the Benzyl and Chlorobenzyl Moieties
The benzylic C-H bonds in both the benzyl and 4-chlorobenzyl groups are susceptible to radical halogenation and oxidation due to the stabilization of the resulting benzylic radical by the adjacent aromatic ring.
Radical Halogenation: Treatment of this compound with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, would be expected to result in the selective bromination of one of the benzylic positions. The relative reactivity of the two benzylic positions would depend on the electronic effects of the substituents on the aromatic rings.
Oxidation: The benzylic positions can be oxidized to carbonyl groups. For example, photocatalytic oxidation of benzylamines using a MoS2/FP-BTA heterojunction under sunlight has been shown to produce the corresponding imines. mdpi.com In the case of this compound, this would lead to the formation of N-(4-chlorobenzyl)-1-(4-chlorophenyl)methanimine and benzaldehyde. The selective oxidation of one benzylic C-H bond over the other would be a synthetic challenge.
The chlorobenzyl moiety also offers a site for nucleophilic aromatic substitution, although the chlorine atom is generally unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups on the aromatic ring.
Exploration of Novel Derivatives via this compound as a Precursor
The reactivity of this compound at its various functional groups makes it a valuable starting material for the synthesis of novel and potentially bioactive molecules.
One example of the derivatization of a related primary amine, 4-chlorobenzylamine, is its reaction with nitroguanidine (B56551) and formaldehyde (B43269) in a Mannich reaction to produce N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide. ajphs.com This reaction demonstrates the utility of the benzylamine (B48309) moiety in constructing heterocyclic systems. A similar strategy could potentially be employed with this compound to generate more complex triazine derivatives.
The synthesis of N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide has also been reported, where benzylamine is first reacted with 4-chlorobenzenesulfonyl chloride, followed by N-alkylation. A similar two-step approach starting from this compound could lead to a variety of sulfonamide derivatives.
The table below summarizes the synthesis of a derivative of this compound and a closely related isomer, highlighting the reaction conditions and yields.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 4-Chlorobenzylamine, Nitroguanidine, Formaldehyde | Ethanol, 60 °C | N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | 65.3 | ajphs.com |
| Aniline, 4-Chlorobenzyl alcohol | KOH, Iridium catalyst, H2O, 80 °C | (4-Chloro-benzyl)-phenyl-amine | 96 | nih.govacs.org |
Mechanistic Insights into Reaction Pathways of this compound Derivatives
The reactions of this compound and its derivatives proceed through well-established organic reaction mechanisms.
N-Alkylation and N-Acylation: The N-alkylation of the secondary amine with alkyl halides typically follows an SN2 mechanism , where the nitrogen atom acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group. researchgate.net Catalytic N-alkylation with alcohols often proceeds via a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating both the dehydrogenation and subsequent hydrogenation steps. nih.gov N-acylation with acyl chlorides or anhydrides proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses to form the amide product and a leaving group.
Radical Reactions at Benzylic Positions: Radical halogenation at the benzylic positions occurs via a free radical chain reaction . The reaction is initiated by the formation of a halogen radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a halogen molecule to form the product and regenerate the halogen radical, propagating the chain.
Oxidative Coupling: The photocatalytic oxidation of benzylamines to imines is proposed to involve the generation of electron-hole pairs in the semiconductor photocatalyst upon light irradiation. The photogenerated holes can oxidize the amine to a radical cation, which then undergoes deprotonation and further oxidation to form the imine. mdpi.com Electrochemical oxidation involves the direct transfer of electrons from the amine to the anode, leading to the formation of a radical cation intermediate which then follows a similar pathway to form the imine. rsc.org
Advanced Spectroscopic and Structural Characterization of Benzyl 4 Chloro Benzyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Benzyl-(4-chloro-benzyl)-amine in solution. Standard one-dimensional ¹H and ¹³C NMR spectra offer initial structural confirmation. In ¹H NMR, the aromatic protons of the two distinct benzyl (B1604629) rings typically appear as multiplets in the range of δ 7.2-7.4 ppm, while the benzylic protons (CH₂) adjacent to the nitrogen atom are expected around δ 3.8 ppm. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons and a key signal for the carbon atom attached to chlorine at approximately δ 135 ppm.
To resolve complex spectral overlaps and unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the unsubstituted and the 4-chlorinated phenyl rings, helping to differentiate the spin systems of each ring. It would also confirm the connectivity within each aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals corresponding to each proton. For instance, the benzylic CH₂ proton signals would show a direct correlation to their corresponding carbon signal, and each aromatic C-H group would be clearly identified.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional conformation in solution. For this compound, NOESY could reveal spatial relationships between the protons of the two different benzyl groups, indicating their relative orientation around the C-N bonds. Such non-covalent interactions are crucial for understanding the molecule's conformational preferences. mdpi.com
A summary of expected 2D NMR correlations is presented below.
| Technique | Correlated Nuclei | Information Gained for this compound |
| COSY | ¹H - ¹H | Identifies J-coupling between adjacent protons within each aromatic ring. |
| HSQC | ¹H - ¹³C (1-bond) | Assigns specific carbon signals to their directly attached protons (e.g., benzylic CH₂ and aromatic C-H). |
| HMBC | ¹H - ¹³C (2-3 bonds) | Confirms the connection of the benzyl and 4-chlorobenzyl groups to the amine nitrogen. |
| NOESY | ¹H - ¹H (through-space) | Elucidates the spatial arrangement and proximity of the two aromatic rings relative to each other. |
While less common for this type of molecule compared to solution-state NMR, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs (crystal forms) or non-equivalent molecules within the crystal's unit cell, which would manifest as distinct sets of carbon signals. Furthermore, ssNMR can be used to study the dynamics of the benzyl groups in the solid state, such as phenyl ring flips.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis. uakron.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. scispace.com For this compound (C₁₄H₁₄ClN), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its elemental composition. This high level of accuracy allows for unambiguous differentiation from other compounds with the same nominal mass. acs.orgnih.gov
Table of HRMS Data:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₄ClN | nih.gov |
| Molecular Weight | 231.72 g/mol | nih.gov |
| Monoisotopic Mass | 231.0814771 Da | nih.gov |
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion. wikipedia.org In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺ at m/z 232.09) is isolated and then fragmented, typically through collision-induced dissociation (CID). jeolusa.comunito.it The resulting fragment ions are then analyzed by a second mass analyzer, providing a fragmentation spectrum.
The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, the most likely fragmentation pathways involve the cleavage of the C-N bonds, leading to the formation of stable benzylic carbocations.
Expected Fragmentation Pathways in MS/MS:
Loss of a benzyl radical: This would lead to the formation of the 4-chlorobenzylaminium ion.
Loss of a 4-chlorobenzyl radical: This results in the formation of the benzylaminium ion.
Formation of tropylium (B1234903) ions: The benzyl (m/z 91) and 4-chlorobenzyl (m/z 125/127, showing the characteristic isotopic pattern for chlorine) cations are expected to be prominent peaks in the MS/MS spectrum. These ions can rearrange to the highly stable tropylium ion structure.
Analysis of these fragmentation patterns allows for the confident identification of the compound's core structure and the positions of its substituents. researchgate.net
Table of Predicted Major Fragment Ions:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure |
|---|---|
| 232.09 | [M+H]⁺ (Protonated Parent Molecule) |
| 125/127 | [C₇H₆Cl]⁺ (4-Chlorotropylium ion) |
X-ray Crystallography for Crystalline Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline solid state. acs.org This technique determines bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking. mdpi.com
For this compound, a crystal structure determination would provide:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.
Molecular Conformation: The exact conformation adopted by the molecule in the solid state, including the torsion angles describing the orientation of the two benzyl groups.
While a specific published crystal structure for this compound was not found in the searched databases, analysis of related structures, such as those containing benzylamine (B48309) or chlorobenzyl moieties, provides insight into the likely structural features. acs.orgnih.gov The Crystallography Open Database is a potential resource for such data. ugr.esugr.es
Single Crystal X-ray Diffraction Analysis
Despite its utility, a comprehensive search of publicly accessible crystallographic databases reveals that a complete single-crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed literature. Consequently, detailed experimental data on its crystal system, space group, and precise unit cell dimensions are not available at this time. The determination of these parameters would require the growth of a suitable single crystal of the compound and subsequent analysis via X-ray diffractometry.
Conformational Analysis in the Solid State
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, which possesses considerable structural flexibility, this analysis is crucial for understanding its structure-property relationships.
The two benzyl C-C bonds (Phenyl-CH₂).
The two C-N bonds of the secondary amine.
Rotation around these bonds allows the benzyl and 4-chlorobenzyl moieties to adopt a wide range of spatial orientations relative to each other. The specific conformation adopted in the solid state would be the one that represents a minimum in the crystal's lattice energy. This preferred arrangement is governed by a delicate balance of intramolecular and intermolecular forces. Intramolecularly, steric hindrance between the two bulky aromatic groups will prevent certain conformations. Intermolecularly, forces such as van der Waals interactions, potential hydrogen bonding involving the secondary amine (N-H), and π-π stacking interactions between the aromatic rings would play a significant role in stabilizing the crystal packing.
Without experimental SC-XRD data, a definitive description of the solid-state conformation is not possible. However, theoretical modeling, such as Density Functional Theory (DFT), could predict the likely low-energy conformers in the gaseous phase, providing insight into the molecule's intrinsic conformational preferences.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive tool for identifying functional groups and verifying the identity and purity of a chemical compound. An experimental vapor phase IR spectrum for this compound has been recorded, confirming its vibrational profile is accessible. nih.gov
Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. These modes are characteristic of the functional groups present in the molecule, and the resulting spectrum provides a unique molecular "fingerprint."
The expected characteristic vibrational frequencies for this compound are detailed in the table below, based on established group frequency correlations.
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Notes |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Typically a single, weak to medium intensity band. Its position is sensitive to hydrogen bonding. |
| Aromatic C-H | Stretch | 3000 - 3100 | Multiple weak to medium bands appear just above 3000 cm⁻¹. |
| Aliphatic C-H (CH₂) | Asymmetric & Symmetric Stretch | 2900 - 2975 & 2840 - 2870 | Medium to strong bands appearing just below 3000 cm⁻¹. |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Multiple bands of varying intensity, characteristic of the phenyl rings. |
| N-H | Bend | 1550 - 1650 | Medium intensity band, can sometimes overlap with aromatic C=C stretches. |
| CH₂ | Scissoring (Bend) | 1440 - 1470 | Medium intensity absorption. |
| C-N | Stretch | 1250 - 1350 | Medium to strong band for aromatic amines. |
| C-Cl | Stretch | 1000 - 1100 (in aryl chlorides) | The position can be influenced by the substitution pattern. Often observed in the fingerprint region. |
| Aromatic C-H | Out-of-Plane Bend | 690 - 900 | Strong bands whose positions are indicative of the ring substitution pattern (monosubstituted and 1,4-disubstituted). |
Functional Group Identification: The presence of bands in the regions specified in the table confirms the molecular structure. For instance, a peak around 3350 cm⁻¹ would indicate the N-H group, while multiple peaks between 1450 and 1600 cm⁻¹ would confirm the presence of the aromatic rings. The C-Cl stretch and the specific pattern of the C-H out-of-plane bending bands would further corroborate the presence of the 4-chlorobenzyl group.
Purity Assessment: FTIR and Raman spectroscopy are highly effective for assessing sample purity. The spectrum of a pure sample of this compound is unique. The presence of extraneous peaks would indicate impurities. For example, the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would rule out significant water or alcohol contamination. Similarly, the absence of characteristic peaks from starting materials, such as the distinct primary amine absorptions of benzylamine or the carbonyl stretch of any oxidized byproducts, would confirm the purity of the final product. The highly detailed "fingerprint region" (below 1500 cm⁻¹) is particularly sensitive to minor structural differences, making it invaluable for confirming the identity and purity of the compound against a known reference standard.
Computational Chemistry and Molecular Modeling Investigations of Benzyl 4 Chloro Benzyl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov
For Benzyl-(4-chloro-benzyl)-amine, the HOMO is expected to be localized primarily on the electron-rich benzylamine (B48309) moiety, particularly the nitrogen atom and the unsubstituted phenyl ring. Conversely, the LUMO is likely to be distributed over the 4-chlorobenzyl ring, influenced by the electron-withdrawing nature of the chlorine atom. The energy gap between these orbitals would provide a quantitative measure of the molecule's propensity to engage in chemical reactions.
To illustrate, a DFT study on a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated the HOMO-LUMO energy gap to be 4.0106 eV, indicating good chemical stability. malayajournal.org Similar calculations for this compound would be invaluable in predicting its reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2716 | 4.0106 |
Table 1: Example of FMO analysis data from a related imidazole (B134444) derivative. malayajournal.org Data for this compound would require specific calculations.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) regions. malayajournal.org
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group, making it a prime site for electrophilic attack. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its susceptibility to deprotonation. The aromatic rings will also display distinct electrostatic potentials, with the 4-chlorobenzyl ring being more electron-deficient due to the chloro-substituent. This visual representation is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and dynamic properties of a molecule over time. tandfonline.com
For a flexible molecule like this compound, MD simulations can explore its vast conformational space, identifying the most stable low-energy conformations. These simulations can reveal the rotational dynamics around the various single bonds, such as the C-N bonds and the bonds connecting the benzyl (B1604629) groups to the nitrogen. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending how the molecule might interact with other molecules, such as biological receptors. MD simulations have been successfully employed to study the diffusivity and intermolecular interactions of various secondary amines. tandfonline.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.net
For derivatives of this compound, a QSAR study would involve synthesizing a library of analogues with variations in substituents on the phenyl rings. The biological activity of these compounds would then be measured and correlated with various molecular descriptors, such as steric, electronic, and hydrophobic parameters. For instance, a QSAR study on benzylamine derivatives could reveal that electron-withdrawing groups on one ring and electron-donating groups on the other enhance a specific biological activity. Such models are invaluable in the drug discovery process, saving time and resources by prioritizing the synthesis of the most promising candidates. nih.govacs.org
| QSAR Model Parameters for Antimalarial Quinazolines | Value |
| R² (goodness of fit) | 0.730 |
| SEE (Standard Error of Estimate) | 0.44 |
| PRESS (Predicted Residual Sum of Squares) | 2.11 |
Table 2: Example of statistical parameters from a 2D-QSAR study on quinazoline (B50416) derivatives, demonstrating the predictive power of such models. researchgate.net Similar studies on this compound derivatives would be beneficial.
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a biological target. researchgate.net
Ligand-Protein Interaction Analysis
In the context of this compound, molecular docking studies could be employed to investigate its potential interactions with various biological receptors. For example, if this compound is being explored for its anti-inflammatory properties, it could be docked into the active site of cyclooxygenase (COX) enzymes. researchgate.net The docking simulation would predict the most stable binding pose and identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor.
A study on 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine, a compound containing the 4-chlorobenzyl moiety, predicted its binding to a COX enzyme with a free energy of -5.28 kcal/mol, suggesting potential anti-inflammatory activity. researchgate.net Similar docking studies on this compound would provide valuable insights into its potential biological targets and mechanism of action at a molecular level.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine | 5cox | -5.28 |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Microbial Protein | - |
Table 3: Examples of molecular docking results for compounds containing the 4-chlorobenzyl group, highlighting the type of data generated from such studies. researchgate.netmdpi.com
Binding Affinity Predictions
Extensive literature searches for computational chemistry and molecular modeling studies focused specifically on this compound did not yield any dedicated research detailing its binding affinity predictions. While the broader field of computational drug design frequently employs techniques like molecular docking and free energy calculations to predict the binding affinity of small molecules to biological targets, no published studies with specific data for this compound could be identified.
Computational methods are pivotal in modern drug discovery, offering insights into the potential interactions between a ligand, such as this compound, and a protein's binding site. These in silico approaches calculate a score or binding energy, often expressed in kcal/mol, which estimates the strength of the interaction. A more negative score typically indicates a stronger predicted affinity. These predictions are valuable for prioritizing compounds for further experimental testing.
Although no direct studies are available for the title compound, research on structurally related molecules provides a context for how such investigations would be conducted. For instance, studies on various derivatives containing a 4-chlorobenzyl moiety have utilized molecular docking to predict their binding to specific enzymes or receptors. These studies typically involve:
Preparation of the Ligand and Receptor: Three-dimensional structures of the ligand (the small molecule) and the receptor (the protein target) are prepared. This may involve energy minimization to obtain a stable conformation.
Molecular Docking Simulation: The ligand is "docked" into the binding site of the receptor using specialized software. The program explores various possible orientations and conformations of the ligand within the binding pocket.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The results are then analyzed to identify the most likely binding mode and to predict the binding strength.
Without specific research on this compound, it is not possible to provide a data table of its predicted binding affinities to various biological targets. Such a table would typically include the name of the protein target, the predicted binding affinity value (e.g., binding free energy), and the computational method used for the prediction.
Future computational research may explore the binding profile of this compound against a range of biological targets, which would provide valuable data for assessing its potential pharmacological activity.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available on the biological and pharmacological profiling of the chemical compound this compound concerning its antimicrobial or anticancer activities.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific mechanisms of action as requested in the outline for this particular compound. The instructions to focus solely on this compound and to include detailed, scientifically accurate data cannot be fulfilled due to the absence of published studies on its efficacy, spectrum of activity, cytotoxicity, or its effects on apoptosis and the cell cycle.
Research in the fields of antimicrobial and anticancer drug discovery is vast, and while many related benzylamine and chloro-benzyl derivatives have been investigated, the specific compound of interest, this compound, does not appear to have been the subject of published research in these areas.
Biological Activity and Pharmacological Profiling of Benzyl 4 Chloro Benzyl Amine
Anticancer Properties and Cytotoxicity Evaluations
Modulation of Signal Transduction Pathways
Derivatives containing the benzylamine (B48309) framework have been shown to modulate key signal transduction pathways involved in inflammation and DNA damage response.
Studies on N-benzyl-N-methyldecan-1-amine (BMDA), a related benzylamine derivative, demonstrated significant anti-inflammatory activity. Pretreatment of THP-1 cells with BMDA was found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β. This effect was attributed to the blockade of several critical inflammatory signaling pathways, including the c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), MAPKAP kinase (MK)2, and NF-κB signaling cascades during LPS stimulation frontiersin.org. Rectal administration of BMDA in animal models of colitis correspondingly reduced the activation of JNK and p38 MAPK in colon tissues frontiersin.org.
Furthermore, the benzylamine scaffold is integral to compounds that regulate the DNA damage response. N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), which, in complex with UAF1, is a crucial regulator of DNA repair pathways acs.org. Inhibition of the USP1/UAF1 complex by these compounds leads to a downstream signaling event characterized by a measurable increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) in non-small cell lung cancer cells acs.org. This disruption of the deubiquitination process establishes the potential of this chemical class to modulate signaling pathways central to cancer cell survival acs.org.
Enzyme Inhibition Studies and Target Identification
The Benzyl-(4-chloro-benzyl)-amine scaffold is a constituent of various potent enzyme inhibitors, targeting a range of proteins implicated in human diseases.
The kinetics of enzyme inhibition have been characterized for several derivatives. For instance, a series of benzyloxy chalcones were evaluated as inhibitors of human monoamine oxidase B (hMAO-B). The most potent compounds in this series were found to be reversible inhibitors of hMAO-B, with Ki values as low as 0.030 ± 0.001 μM nih.gov.
In another study, alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates were investigated as inhibitors of various carbonic anhydrase (CA) isoforms. The 4-chlorobenzyl-substituted derivative (8h) showed inhibitory activity against the bacterial β-CA isoform MscCA with a KI value of 618.9 nM, while the unsubstituted benzyl derivative (8g) had a KI of 360.8 nM against the same target nih.gov. These findings indicate that while the 4-chloro substitution is tolerated, it may not always enhance binding affinity depending on the specific enzyme isoform.
Research has identified several specific enzyme targets for compounds containing the benzylamine or chlorobenzyl motif. These findings highlight the therapeutic potential of this structural class across different diseases.
Selective aryl benzylamine-based molecules have been designed as potent inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme involved in testosterone (B1683101) biosynthesis and a target for prostate cancer therapeutics nih.gov. Optimized compounds within this series demonstrated low nanomolar efficacy, with IC50 values for the most potent derivatives around 75 nM nih.gov.
As mentioned previously, N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is considered a promising anticancer target acs.org. High-throughput screening and subsequent optimization led to compounds with nanomolar inhibitory potency against USP1/UAF1 acs.org.
Additionally, derivatives featuring a 4-chlorobenzyl group have been identified as inhibitors of carbonic anhydrase (CA). Specifically, 4-chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate displayed varied inhibition against several human (h) and bacterial CA isoforms nih.gov.
The table below summarizes the enzyme inhibitory activity of various compounds structurally related to this compound.
| Compound Class | Enzyme Target | Inhibitory Concentration | Reference |
|---|---|---|---|
| Substituted Aryl Benzylamines | 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) | IC50 ≈ 75 nM | nih.gov |
| N-Benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 Deubiquitinase | IC50 < 1 µM | acs.org |
| Benzyloxy Chalcones | Monoamine Oxidase B (hMAO-B) | Ki = 0.030 µM | nih.gov |
| 4-Chlorobenzyl carbamimidothioates | Carbonic Anhydrase (MscCA) | Ki = 618.9 nM | nih.gov |
| Benzyl carbamimidothioates | Carbonic Anhydrase (hCA I) | Ki = 97.4 nM | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into the structural requirements for potent biological activity.
The benzyl group is often critical for activity. In a series of analogs of the vasodilator YC-1, conversion of the 1-benzyl group to a hydrogen atom significantly reduced antiplatelet activity, indicating that an aromatic ring at this position is necessary nih.gov. Furthermore, substitutions on this benzyl ring can modulate potency. For YC-1 analogs, introducing a fluoro or cyano group at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity nih.gov.
In the context of USP1/UAF1 inhibitors, substitution at the 4-position of the benzylamine was well-tolerated. The addition of a 4-phenyl or 4-pyridine ring yielded compounds with potent, low micromolar IC50 values acs.org.
For inhibitors of 17β-HSD3, the nature of the linker attached to the benzylamine core was important. Extending the structure via an amide bond was found to be significantly more favorable for activity than using an amine linker nih.gov.
The effect of the chloro- substitution on the benzyl ring is target-dependent. In a series of carbonic anhydrase inhibitors, a 4-chlorobenzyl derivative was a potent inhibitor against the hCA II isoform (KI = 165.5 nM) but was less effective against the hCA I isoform (KI = 757.1 nM) compared to the unsubstituted benzyl analog (KI = 97.4 nM) nih.gov. This highlights the nuanced role of halogen substitution in achieving selective enzyme inhibition.
The table below summarizes key SAR findings for this chemical scaffold.
| Compound Series | Target | Structural Modification | Impact on Efficacy | Reference |
|---|---|---|---|---|
| YC-1 Analogs | sGC / Antiplatelet | Removal of 1-benzyl group | Significantly reduced activity | nih.gov |
| YC-1 Analogs | sGC / Antiplatelet | Fluoro/cyano at ortho-position of benzyl ring | Enhanced inhibitory activity | nih.gov |
| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 | Phenyl or pyridine (B92270) at 4-position of benzylamine | Well-tolerated, potent inhibition | acs.org |
| Aryl Benzylamines | 17β-HSD3 | Extension via amide bond vs. amine bond | Amide bond was more promising | nih.gov |
| Carbamimidothioates | Carbonic Anhydrase I | 4-chloro substitution on benzyl group | Decreased potency vs. unsubstituted benzyl | nih.gov |
The benzyl and chlorobenzyl groups are consistently identified as important pharmacophoric features contributing to the biological activity of various compounds. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.
The benzyl group is recognized as a key pharmacophore in numerous anti-cancer compounds royalsocietypublishing.org. Its aromatic nature allows for crucial π-π stacking and hydrophobic interactions within enzyme active sites. For example, in benzyloxy chalcone (B49325) inhibitors of hMAO-B, the benzyl group is involved in π-π stacking interactions that stabilize the ligand-protein complex nih.gov.
Pharmacophore mapping of chlorobenzyl benzamides developed as inhibitors of Cholesteryl Ester Transfer Protein (CETP) confirmed that this scaffold aligns with the key features of known CETP inhibitors, explaining their high binding affinity researchgate.net. The presence of the chlorobenzyl moiety contributes to the necessary hydrophobic and aromatic features within the pharmacophore model for this target. These studies underscore the utility of the this compound framework as a foundational element for designing targeted and potent therapeutic agents.
Challenges and Future Research Trajectories
Addressing Synthetic Efficiency and Scalability
Future research must focus on the development of more efficient and robust catalytic systems. While catalysts like Raney Ni, Ru/C, and various cobalt-based composites have been studied for reductive aminations, there is a need for catalysts that offer higher selectivity and activity under milder conditions. researchgate.netmdpi.com For industrial-scale production, the transition from batch processing to continuous flow chemistry offers significant advantages. mit.edursc.org Flow chemistry can enhance heat and mass transfer, improve safety, and allow for greater control over reaction parameters, potentially minimizing by-product formation and increasing throughput. cinz.nz Developing heterogeneous catalysts that are stable and easily recyclable is another crucial avenue for improving the economic and environmental viability of large-scale synthesis. rsc.orgrsc.org
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst System | Advantages | Challenges | Future Research Direction |
|---|---|---|---|
| Raney Ni | Cost-effective, widely used. researchgate.net | Moderate selectivity, potential for by-product formation. researchgate.net | Doping with other metals to improve selectivity. |
| Ru/C | High activity for hydrogenation. researchgate.net | Higher cost than nickel-based catalysts. | Development of reusable catalyst cartridges for flow systems. |
| Co-composites | Can provide high yields (72-96%) for similar reactions. mdpi.com | Substrate-specific efficacy, potential for leaching. | Encapsulation of cobalt nanoparticles to enhance stability. |
| Pd/C | Effective under aqueous micellar conditions. rsc.org | Cost and sustainability of palladium. | Exploring base metal catalysts that mimic palladium's activity. |
| Biocatalysts | High selectivity, environmentally friendly. nih.gov | Limited operational stability, substrate scope. | Enzyme engineering to broaden substrate compatibility. |
Exploring Novel Biological Targets and Therapeutic Applications
The structural motif of Benzyl-(4-chloro-benzyl)-amine, featuring two aromatic rings and a secondary amine linker, is present in numerous biologically active molecules. The inclusion of a chlorine atom is particularly significant, as chlorination is a common strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. nih.gov Derivatives of benzylamine (B48309) have shown potential in a variety of therapeutic areas. For example, substituted aryl benzylamines have been designed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer therapy. nih.govcam.ac.uk Other benzylamine-containing structures, such as 8-benzylaminoxanthines, have been investigated as antagonists for adenosine (B11128) A1 and A2A receptors, showing potential for treating inflammatory conditions. nih.gov
Future research should involve extensive pharmacological screening of this compound to identify novel biological targets. Techniques such as high-throughput screening against diverse panels of receptors, enzymes, and ion channels could uncover unexpected activities. Given that platinum complexes with benzylamine derivatives have demonstrated anticancer properties, exploring the coordination chemistry of this compound with metals like platinum could yield new metallodrugs. researchgate.net Furthermore, its structural similarity to known neuromodulators suggests that its effects on the central nervous system, including affinity for targets like the sigma receptor, should be investigated for potential antipsychotic, anxiolytic, or neuroprotective applications. google.com The anti-mycobacterial activity observed in related N-benzylpyrazine-2-carboxamides also points towards a potential application in infectious diseases. nih.gov
Development of Advanced Analytical Methodologies for Complex Matrices
The accurate quantification of this compound and its metabolites in complex biological (e.g., plasma, urine) or environmental matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental risk assessment. The analysis of amines, particularly at trace levels, presents significant analytical challenges. These compounds can exhibit poor retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns and may require derivatization to improve their chromatographic behavior and detection sensitivity. mdpi.comresearchgate.net
The development of advanced, sensitive, and selective analytical methods is a key future research trajectory. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. nih.gov Future work should focus on creating tailored LC-MS/MS methods that minimize sample preparation steps and avoid the need for derivatization, possibly by using specialized chromatographic columns like HILIC or cation-exchange. researchgate.net The development of automated methods using online solid-phase extraction (SPE) can increase throughput and improve reproducibility for routine analysis. nih.gov Given the presence of a chlorine atom, techniques that leverage isotopic patterns, such as high-resolution mass spectrometry (HRMS), could be employed for the selective detection and identification of halogenated metabolites in complex profiles. nih.gov
Table 2: Advanced Analytical Techniques for Amine Quantification
| Technique | Principle | Advantages for this compound | Challenges & Future Directions |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity for quantification in complex matrices. nih.gov | Ion suppression effects, potential need for derivatization. Develop methods with direct injection. |
| GC-MS | Gas chromatographic separation followed by mass detection. | High resolution for volatile compounds. | Requires derivatization to increase volatility, thermal degradation risk. Explore new, stable derivatizing agents. |
| HPLC-HRMS | HPLC separation with high-resolution mass detection. | Accurate mass measurement allows for elemental composition determination and metabolite identification. nih.gov | Higher instrumentation cost, complex data processing. Develop automated data analysis workflows. |
| Capillary Electrophoresis (CE)-MS | Separation based on electrophoretic mobility coupled to MS. | High separation efficiency, low sample volume requirement. | Lower sensitivity compared to LC-MS, reproducibility challenges. Optimize interface and buffer systems. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.net These computational tools can be applied to this compound to accelerate the design of new analogs with improved efficacy and safety profiles. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate physicochemical properties with biological activity, can be developed to guide the synthesis of more potent derivatives. nih.govnih.gov ML models, such as support vector machines, random forests, and deep neural networks, can be trained on existing chemical data to predict various properties, including biological activity and toxicity. nih.gov
A significant future research direction is the development of robust ML models specifically for predicting the toxicological profile of halogenated benzylamines. In silico toxicity prediction can help prioritize compounds for synthesis and reduce reliance on costly and ethically challenging in vitro and in vivo testing. usm.edunih.gov Generative AI models could be employed to design novel molecules based on the this compound scaffold, optimized for specific biological targets or desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For these models to be effective, the generation of high-quality, curated datasets for training is essential. nih.gov
Sustainable and Eco-friendly Synthesis for Industrial Application
The principles of green chemistry are increasingly important for the industrial synthesis of chemical compounds. For this compound, this involves moving away from traditional methods that may use hazardous reagents or generate significant waste. The development of sustainable synthetic routes is a critical challenge and a major area for future research. One promising approach is the use of catalytic hydrogen borrowing (or hydrogen auto-transfer) reactions, which can form amines from alcohols with water as the only by-product, thus offering high atom economy. nih.govacs.org
Future research should focus on replacing conventional organic solvents with greener alternatives like water, potentially using micellar catalysis to facilitate reactions with organic substrates. rsc.org The use of recyclable heterogeneous catalysts, such as V2O5/TiO2, which can be easily separated from the reaction mixture and reused over multiple cycles, aligns with green chemistry principles. rsc.org Furthermore, biocatalysis, employing enzymes like transaminases or imine reductases, offers a highly selective and environmentally benign route to amine synthesis. nih.gov Integrating these sustainable technologies, particularly within continuous flow manufacturing systems, will be key to developing eco-friendly and economically viable industrial processes for producing this compound and its derivatives. mit.edunih.gov
Q & A
Q. What are the optimal synthetic routes for Benzyl-(4-chloro-benzyl)-amine, and how can purity be verified?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-chlorobenzyl chloride and benzylamine in the presence of a base (e.g., K₂CO₃) under reflux conditions . Reaction optimization includes controlling stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (60–80°C). Purity is verified via HPLC (retention time analysis) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or byproducts. For example, the benzylamine proton signals (δ 3.7–4.1 ppm) and aromatic protons (δ 7.2–7.4 ppm) should integrate correctly .
Q. How do structural features like the 4-chlorobenzyl group influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing chlorine atom at the para position increases the compound’s polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO). This substituent also stabilizes the amine via resonance effects, reducing basicity compared to non-halogenated analogs. Density Functional Theory (DFT) calculations can predict charge distribution, while X-ray crystallography (if crystalline) reveals steric effects from the benzyl groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (split into multiplets due to J-coupling) and the benzylic CH₂ group (δ ~3.8 ppm). ¹³C NMR confirms the quaternary carbon linked to chlorine (δ ~135 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion ([M+H]⁺) and fragments (e.g., loss of benzyl groups).
- FT-IR : N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) are key markers .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of this compound in cross-coupling reactions?
- Methodological Answer : Steric hindrance from the two benzyl groups can reduce reactivity in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Strategies include:
- Using bulky ligands (e.g., XPhos) to stabilize the palladium center.
- Microwave-assisted heating to accelerate reaction kinetics.
- Preforming boronates or zinc reagents to enhance electrophilicity .
Contradictory yields reported in similar systems (e.g., 50–90%) suggest solvent choice (toluene vs. dioxane) and catalyst loading (1–5 mol%) require systematic optimization .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- Methodological Answer : Preliminary studies on analogous compounds show potential modulation of G-protein-coupled receptors (GPCRs) or enzymes like monoamine oxidases. To validate:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to immobilized receptors.
- Fluorescence Polarization : Track competitive displacement of fluorescent ligands.
- In Vitro Enzymatic Assays : Monitor inhibition kinetics (IC50) using spectrophotometric methods .
Contradictions in IC50 values (e.g., µM vs. nM ranges) may arise from assay conditions (pH, cofactors) and require dose-response validation .
Q. What computational approaches predict the metabolic stability of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model cytochrome P450 interactions to identify oxidation sites (e.g., benzylic C-H).
- ADMET Predictors : Software tools (e.g., Schrödinger’s QikProp) estimate hepatic clearance and plasma protein binding.
- In Silico Metabolism : Tools like MetaSite highlight susceptible positions (e.g., para-chlorine substitution slows dehalogenation) .
Q. How can reaction intermediates be trapped and characterized during the synthesis of this compound?
- Methodological Answer :
- Low-Temperature NMR : Quench reactions at −78°C to stabilize intermediates like Schiff bases or iminium ions.
- Trapping Agents : Use nucleophiles (e.g., NaBH4) to reduce transient species for isolation.
- LC-MS Monitoring : Track intermediate formation in real-time with ultra-performance liquid chromatography .
Data Analysis & Contradiction Resolution
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar amines?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (cell lines, incubation times).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-Cl vs. 4-CH3) using pairwise statistical analysis.
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends .
Q. What experimental controls are critical when evaluating the compound’s cytotoxicity?
- Methodological Answer :
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid false positives.
- Positive Controls : Use established cytotoxins (e.g., doxorubicin) to validate assay sensitivity.
- Cell Viability Assays : Combine MTT, ATP-luminescence, and live/dead staining for cross-verification .
Methodological Design
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (HCl, pH 2), neutral (pH 7.4), and basic (NaOH, pH 10) buffers at 40–60°C for 1–4 weeks.
- Analytical Monitoring : Use HPLC-DAD to track degradation products (e.g., hydrolysis to benzyl alcohols).
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
